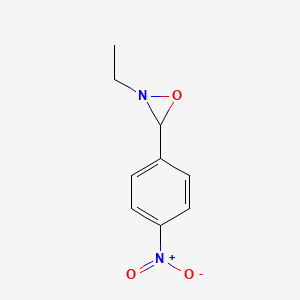

2-Ethyl-3-(4-nitrophenyl)oxaziridine

Description

Structure

3D Structure

Properties

CAS No. |

65934-30-7 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-ethyl-3-(4-nitrophenyl)oxaziridine |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9(14-10)7-3-5-8(6-4-7)11(12)13/h3-6,9H,2H2,1H3 |

InChI Key |

XLMAXQHBYZGOLE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Synthetic Applications of 2 Ethyl 3 4 Nitrophenyl Oxaziridine Analogs

Oxygen Atom Transfer Reactions

N-sulfonyl oxaziridines are primarily utilized as electrophilic, aprotic sources of oxygen. nih.gov They have been extensively studied for their capacity to transfer an oxygen atom to a wide range of nucleophiles, including enolates, alkenes, sulfides, and amines. nih.govwikipedia.org The mechanism for these transformations is generally considered to be a concerted, SN2-type process where the nucleophile attacks the electrophilic oxygen atom of the oxaziridine (B8769555) ring. wikipedia.orgorganic-chemistry.org This process results in the cleavage of the weak N-O bond and the transfer of the oxygen atom to the substrate, yielding the oxidized product and a corresponding sulfinimine. wikipedia.org The reactivity of the oxaziridine can be tuned by altering the substituents; electron-withdrawing groups enhance their oxidizing power. nih.gov

Alpha-Hydroxylation of Carbonyl Compounds and Derivatives

The α-hydroxylation of carbonyl compounds is arguably the most significant and widely used application of N-sulfonyl oxaziridines in organic synthesis. acs.orgnih.gov This reaction provides a direct and efficient method for preparing α-hydroxy carbonyl compounds (acyloins), which are crucial structural motifs in many biologically active natural products and valuable synthetic intermediates. acs.orgacs.org

The direct oxidation of enolates generated from ketones, esters, and amides using N-sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent), is a highly effective method for synthesizing α-hydroxy carbonyl compounds. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by generating the enolate with a suitable base, which then acts as a nucleophile, attacking the electrophilic oxygen of the oxaziridine. wikipedia.org This SN2-type mechanism involves a hemiaminal intermediate that subsequently fragments to yield the α-hydroxy carbonyl product and a sulfinimine after protonation. wikipedia.orgorganic-chemistry.org

This method is valued for its high yields, mild and aprotic conditions, and avoidance of overoxidation or side reactions like C-C bond cleavage, which can be problematic with other oxidants like molecular oxygen or MoOPH (molybdenum peroxide-pyridine-hexamethylphosphoramide). acs.orgorganic-chemistry.org The choice of base can influence the reaction's efficiency, with potassium bases like potassium hexamethyldisilazide (KHMDS) often providing superior yields compared to lithium bases. organic-chemistry.org

| Carbonyl Substrate | Base | Yield (%) |

|---|---|---|

| 2-Methyl-1-tetralone | LDA | 85 |

| d-Carvone | LDA | 80 |

| Propiophenone | KHMDS | 91 |

| Ethyl 2-Methylpropanoate | LDA | 75 |

| Ethyl Cyclohexanecarboxylate | KHMDS | 95 |

| γ-Butyrolactone | LDA | 88 |

Achieving enantioselectivity in the α-hydroxylation of prochiral β-ketoesters is a significant goal, and oxaziridine-based methods have proven highly effective. nih.gov One major strategy involves the use of stoichiometric amounts of enantiomerically pure oxaziridines derived from chiral sources, such as camphor (B46023). wordpress.com Chiral (camphorylsulfonyl)oxaziridines can deliver an oxygen atom to an enolate with high facial selectivity, allowing for the synthesis of optically active α-hydroxy β-ketoesters. wordpress.com

More recently, catalytic asymmetric approaches have been developed. These methods use a chiral catalyst to control the stereochemistry of the reaction between a prochiral enolate and an achiral oxaziridine. nih.gov Chiral guanidines, for instance, have been employed as organocatalysts to promote the α-hydroxylation of β-ketoesters with excellent yields and enantioselectivities. acs.orgacs.org This approach can also facilitate a kinetic resolution of racemic oxaziridines, simultaneously producing an optically active α-hydroxy β-keto ester and an enantioenriched oxaziridine. acs.org

| Substrate | Oxidant | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ethyl 2-oxo-2-phenylacetate | 2-(Phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine | TiCl₂(TADDOLato) | High | 94 |

| tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Racemic N-Benzoyl Oxaziridine | Chiral Guanidine (B92328) | 54 | 95 |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Racemic N-Benzoyl Oxaziridine | Chiral Guanidine | 52 | 90 |

| Ethyl 2-cyclohexyl-2-oxoacetate | 2-(Phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine | TiCl₂(TADDOLato) | High | 85 |

The use of chiral transition-metal Lewis acids as catalysts represents a powerful strategy for the enantioselective α-hydroxylation of carbonyl compounds. nih.govnih.gov In this approach, the Lewis acid coordinates to the substrate, typically a β-ketoester, to form a chiral metal enolate. nih.govnih.gov This complex then reacts with an achiral N-sulfonyloxaziridine, with the chiral ligand environment around the metal dictating the facial selectivity of the oxygen atom transfer. nih.gov

Togni and coworkers reported a notable example using a chiral titanium(IV) TADDOLate complex as the catalyst. nih.gov This system, in combination with an oxidant like 2-(phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine, effectively catalyzes the α-hydroxylation of various β-ketoesters, achieving high yields and enantioselectivities up to 94% ee. nih.gov Other transition metals, including zinc(II) and copper(I), have also been successfully employed in similar catalytic systems. nih.govnih.gov For instance, a chiral DBFOX-Zn(II) complex was used for the asymmetric hydroxylation of 3-substituted-2-oxindoles. mdpi.comnih.gov

The α-hydroxylation of enolates with N-sulfonyloxaziridines is characterized by a high degree of stereospecificity. acs.org The stereochemical outcome is dictated by the geometry of the enolate and the direction of approach of the oxaziridine, which is often controlled by steric factors. wordpress.com The enolate attacks the oxaziridine oxygen in an SN2 fashion, and the transition state generally favors the least sterically hindered pathway. organic-chemistry.orgwordpress.com

For example, in the oxidation of a cyclopentaenone enolate, the hydroxyl group is introduced exclusively to the trans position relative to an adjacent substituent. wordpress.com This is because the approach of the bulky oxaziridine reagent from the cis face is sterically hindered. wordpress.com This predictable stereocontrol makes N-sulfonyloxaziridines the reagents of choice for direct enolate oxidation, particularly when high stereoselectivity is required for the synthesis of complex molecules. acs.orgorganic-chemistry.org

Epoxidation of Alkenes

In addition to oxidizing enolates, N-sulfonyl oxaziridines like the Davis reagent can function as oxygen transfer agents for the epoxidation of alkenes. acs.orgwikipedia.org This reaction typically requires more forcing conditions, such as elevated temperatures, compared to enolate hydroxylations. acs.orgnih.gov The mechanism is believed to involve a concerted transfer of the oxygen atom from the oxaziridine to the alkene π-bond. acs.org

The reactivity of the oxaziridine towards alkenes is significantly influenced by the electronic nature of its substituents. nih.gov Oxaziridines bearing more strongly electron-withdrawing groups, such as perfluoroalkylsulfonyl groups, are more electrophilic and thus more reactive. nih.gov These highly activated oxaziridines can epoxidize even unactivated, monosubstituted olefins efficiently at low temperatures, expanding the synthetic utility of this class of reagents. nih.gov

Stereospecific Epoxidation of Olefins

Oxaziridines, including analogs of 2-Ethyl-3-(4-nitrophenyl)oxaziridine, are effective reagents for the stereospecific epoxidation of olefins. wikipedia.org This transformation involves the transfer of an oxygen atom from the oxaziridine to the carbon-carbon double bond of the olefin, resulting in the formation of an epoxide. A key characteristic of this reaction is its concerted and asynchronous nature, where the N-O bond cleavage in the oxaziridine is more advanced than the C-O bond formation with the olefin in the transition state. acs.orgnih.gov This mechanism ensures that the stereochemistry of the starting olefin is retained in the epoxide product. For instance, a cis-olefin will yield a cis-epoxide, and a trans-olefin will produce a trans-epoxide.

The reactivity of oxaziridines in epoxidation reactions is influenced by electronic factors. nih.gov N-Alkyloxaziridines are generally less reactive compared to N-sulfonyloxaziridines. mdpi.com The introduction of electron-withdrawing groups on the nitrogen atom enhances the oxidizing power of the reagent. nih.gov Quaternized oxaziridinium salts are particularly potent, capable of epoxidizing alkenes at ambient temperatures. nih.gov These reactive intermediates can be generated in situ from the corresponding iminium salts. nih.govmdpi.com

Below is a table summarizing the stereospecific epoxidation of various olefins using different oxaziridine analogs.

| Olefin | Oxaziridine Reagent | Product Epoxide | Stereochemistry | Reference |

| cis-Stilbene | 2-Sulfonyl-3-phenyloxaziridine | cis-Stilbene oxide | Retained | wikipedia.org |

| trans-Stilbene | 2-Sulfonyl-3-phenyloxaziridine | trans-Stilbene oxide | Retained | wikipedia.org |

| 1-Octene | Perfluoroalkyloxaziridine | 1,2-Epoxyoctane | Not specified | nih.gov |

Asymmetric Epoxidation Using Chiral Oxaziridines

The development of chiral oxaziridines has enabled the asymmetric epoxidation of prochiral olefins, providing a valuable method for the synthesis of enantiomerically enriched epoxides. acs.orgmdpi.com The stereochemical outcome of these reactions is dictated by the absolute configuration of the chiral center in the oxaziridine. mdpi.com The close proximity of the substituents on the chiral oxaziridine to the transferring oxygen atom allows for effective facial discrimination of the olefin. acs.orgacs.org

Chiral N-sulfonyloxaziridines, often referred to as Davis reagents, have been extensively studied and utilized for asymmetric epoxidation. mdpi.com The camphor-derived chiral oxaziridines, for example, have demonstrated high levels of enantioselectivity in the epoxidation of various olefins. wikipedia.org The steric and electronic properties of both the olefin and the chiral oxaziridine play a crucial role in determining the degree of asymmetric induction. acs.orgacs.org

More recently, catalytic asymmetric epoxidation methods using chiral iminium salts in the presence of a stoichiometric oxidant have been developed. acs.orgnih.gov These systems generate chiral oxaziridinium salts in situ, which then act as the asymmetric oxidizing agent. This catalytic approach offers advantages in terms of atom economy and the use of smaller quantities of the chiral source. mdpi.com

The following table presents data on the asymmetric epoxidation of olefins using chiral oxaziridines.

| Olefin | Chiral Oxaziridine | Epoxide Product | Enantiomeric Excess (ee) | Reference |

| trans-Stilbene | Chiral camphor-derived oxaziridine | (R,R)-trans-Stilbene oxide | >95% | wikipedia.org |

| Unfunctionalized alkenes | Chiral iminium salt catalyst | Optically active epoxides | Moderate to excellent | mdpi.com |

Oxidation of Heteroatomic Substrates

Beyond the epoxidation of olefins, oxaziridine analogs are proficient in the oxidation of various heteroatomic substrates. The electrophilic oxygen atom of the oxaziridine readily reacts with nucleophilic heteroatoms such as sulfur, selenium, and nitrogen.

Asymmetric Oxidation of Sulfides to Sulfoxides

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established and highly valuable application of chiral oxaziridines. mdpi.comacs.orgwiley-vch.de Enantiomerically pure sulfoxides are important chiral auxiliaries and synthons in asymmetric synthesis. mdpi.com Chiral N-sulfonyloxaziridines have proven to be exceptionally effective for this transformation, often providing high yields and excellent enantioselectivities. acs.orgacs.org

The stereochemical course of the oxidation is governed by the chiral environment of the oxaziridine, with steric factors playing a primary role in the chiral recognition. acs.org A proposed transition state involves a planar arrangement where the sulfur lone pairs and the oxaziridine ring are in the same plane, allowing for effective discrimination between the enantiotopic lone pairs of the sulfur atom. acs.org The enantioselectivity of the oxidation is influenced by the steric bulk of the substituents on both the sulfide (B99878) and the chiral oxaziridine. acs.orgacs.org The addition of acid additives has been shown to promote the oxidation of sulfides by chiral N-alkyloxaziridines, likely through the in situ formation of more reactive oxaziridinium species. acs.orgmdpi.com

Below is a table summarizing the asymmetric oxidation of various sulfides to sulfoxides using chiral oxaziridines.

| Sulfide | Chiral Oxaziridine | Sulfoxide Product | Enantiomeric Excess (ee) | Reference |

| Methyl p-tolyl sulfide | Chiral 2-sulfonyloxaziridine | (R)-Methyl p-tolyl sulfoxide | up to 95% | acs.org |

| Thioanisole | Chiral 2-sulfamyloxaziridine | (R)-Methyl phenyl sulfoxide | up to 91% | acs.org |

| Various aryl alkyl sulfides | Chiral N-alkyl oxaziridine with MsOH | Chiral aryl alkyl sulfoxides | Exclusive formation | mdpi.com |

Oxidation of Selenides to Selenoxides

Similar to sulfides, prochiral selenides can be oxidized to chiral selenoxides using chiral oxaziridines. mdpi.com This reaction provides a direct route to optically active selenoxides, which are useful reagents in organic synthesis. The oxidation is generally efficient and can proceed with high enantioselectivity, depending on the structures of the selenide (B1212193) and the chiral oxaziridine. mdpi.com The mechanism is believed to be analogous to that of sulfide oxidation, involving nucleophilic attack of the selenium atom on the electrophilic oxygen of the oxaziridine.

The following table provides examples of the asymmetric oxidation of selenides.

| Selenide | Chiral Oxaziridine | Selenoxide Product | Enantiomeric Excess (ee) | Reference |

| Phenyl cinnamyl selenide | (+)-Camphorsulfonyloxaziridine | Chiral phenyl cinnamyl selenoxide | High | mdpi.com |

| Methyl phenyl selenide | Chiral 2-sulfonyloxaziridine | Chiral methyl phenyl selenoxide | High | drexel.edu |

Oxidation of Pyridines to Pyridine (B92270) N-Oxides

Oxaziridines can also be employed for the N-oxidation of pyridines to the corresponding pyridine N-oxides. arkat-usa.orgresearchgate.net Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for further functionalization. scripps.edu The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxaziridine. Perfluoro-(cis-2,3-dialkyloxaziridines) have been shown to be particularly effective for this transformation. arkat-usa.org While the development of catalytic enantioselective N-oxidation of pyridines is an area of active research, the use of stoichiometric chiral oxaziridines can, in principle, lead to chiral, non-racemic N-oxides if the substitution pattern of the pyridine allows for chirality. nih.gov

Oxidation of Phosphines

N-alkyl-3-aryloxaziridine analogs are effective reagents for the oxidation of trivalent phosphorus compounds, such as phosphines, to their corresponding pentavalent phosphine (B1218219) oxides. This transformation is a clean and efficient oxygen atom transfer reaction. The general reaction involves the nucleophilic attack of the phosphine on the electrophilic oxygen atom of the oxaziridine ring. This attack results in the cleavage of the weak N-O bond, leading to the formation of a phosphine oxide and the corresponding imine as a byproduct. mdpi.com

The reaction mechanism is believed to proceed in a concerted manner, driven by the release of ring strain in the oxaziridine and the formation of a strong phosphorus-oxygen double bond. mdpi.com Kinetic studies on related oxaziridine systems have shown that the reaction rate is influenced by the electronic properties of the substituents on the oxaziridine ring and the nature of the phosphine. Electron-withdrawing groups on the aryl ring of the oxaziridine, such as the nitro group in this compound, enhance the electrophilicity of the oxygen atom, thereby accelerating the rate of oxidation.

Table 1: Oxidation of Triphenylphosphine with Substituted 2-Alkyl-3-aryloxaziridines This table is illustrative and compiled from general findings on oxaziridine reactivity.

| Oxaziridine Analog (Ar) | Solvent | Relative Reaction Rate | Products |

|---|---|---|---|

| 4-Nitrophenyl | Dichloromethane | High | Triphenylphosphine oxide, N-ethyl-4-nitrobenzaldimine |

| Phenyl | Dichloromethane | Moderate | Triphenylphosphine oxide, N-ethylbenzaldimine |

| 4-Methoxyphenyl | Dichloromethane | Low | Triphenylphosphine oxide, N-ethyl-4-methoxybenzaldimine |

C-H Bond Hydroxylation

The direct hydroxylation of C-H bonds is a challenging yet highly valuable transformation in organic synthesis. While oxaziridines are known oxygen-transfer agents, their ability to hydroxylate unactivated C-H bonds is highly dependent on their structure. acs.org Generally, this reaction requires highly electrophilic oxaziridines. Perfluorinated N-alkyloxaziridines, for instance, are known to hydroxylate alkanes under ambient conditions. acs.org

For N-alkyl-3-aryloxaziridine analogs, the capacity for C-H hydroxylation is significantly influenced by the electronic nature of the N- and C-substituents. Analogs bearing strongly electron-withdrawing groups, such as the 4-nitrophenyl group, are more potent oxidants than those with electron-donating groups. However, N-alkyl oxaziridines are often less reactive in oxygen transfer compared to their N-sulfonyl counterparts (e.g., Davis reagents). nih.gov Consequently, the hydroxylation of unactivated C-H bonds using this compound analogs is typically less efficient and may require catalysis or activation. Research in this area has often focused on developing catalytic systems where an imine is converted in situ to a more reactive oxaziridine, which then performs the hydroxylation. wikipedia.org The reaction shows a strong preference for tertiary C-H bonds over secondary and primary ones due to the greater stability of the corresponding radical-like transition state. wikipedia.org

Nitrogen Atom Transfer Reactions

Electrophilic Amination of Nucleophiles

A key feature of N-alkyl oxaziridines is their ability to act as electrophilic aminating agents, transferring the "NR" group to a variety of nucleophiles. wikipedia.org This reactivity contrasts with N-sulfonyl oxaziridines, which predominantly act as oxygen transfer agents. The smaller steric bulk of the N-alkyl group (like ethyl) compared to an N-sulfonyl group favors nucleophilic attack at the nitrogen atom of the oxaziridine ring. wikipedia.org

This electrophilic amination has been successfully applied to a range of nucleophiles:

Carbon Nucleophiles : Organometallic reagents such as Grignard reagents (RMgX) and organozinc compounds (R₂Zn) react with N-alkyl oxaziridines to form new carbon-nitrogen bonds, yielding primary amines after workup. thieme-connect.com Similarly, enolates derived from ketones, esters, and amides can be aminated at the α-position to produce α-amino carbonyl compounds. thieme-connect.com However, competitive side reactions, such as aldol (B89426) condensation with the byproduct aldehyde, can sometimes lower the efficiency. thieme-connect.com

Nitrogen Nucleophiles : Primary and secondary amines can be aminated to afford the corresponding substituted hydrazines. acs.org

Other Nucleophiles : Soft nucleophiles like sulfides and phosphines can also be aminated to yield sulfimides and phosphinimides, respectively. acs.org

The reaction involves the nucleophile attacking the nitrogen atom, leading to the cleavage of the N-O bond and the formation of an alkoxide intermediate, which upon protonation during workup releases the corresponding aldehyde or ketone (in this case, 4-nitrobenzaldehyde).

Table 2: Electrophilic Amination of Various Nucleophiles with a 2-Alkyl-3-aryloxaziridine Analog This table is illustrative and based on established reactivity patterns.

| Nucleophile | Product Type | Yield Range |

|---|---|---|

| Phenylmagnesium bromide (PhMgBr) | Primary Amine (after workup) | Moderate to Good |

| Lithium enolate of cyclohexanone | α-Amino Ketone | Moderate |

| Aniline | Hydrazine derivative | Good |

| Thiophenol | Sulfenamide derivative | Moderate to Good |

Rearrangement and Cycloaddition Reactions

Rearrangements to Amides via Radical Mechanisms

Oxaziridines can undergo rearrangement to form isomeric amides. This transformation can be initiated under various conditions, including photochemically, thermally, or in the presence of single-electron transfer (SET) reagents. wikipedia.orgnih.gov The involvement of a radical mechanism is well-documented, particularly in reactions catalyzed by low-valent transition metals like Fe(II) or Cu(I), or through visible-light photoredox catalysis. mdpi.comnih.gov

The proposed mechanism involves a single-electron reduction of the oxaziridine. This electron transfer leads to the cleavage of the weak N-O bond, generating a nitrogen-centered radical anion intermediate. nih.gov This key radical intermediate then undergoes further reaction, typically involving the migration of a substituent from the adjacent carbon atom to the nitrogen atom. A subsequent oxidation step completes the rearrangement to the thermodynamically more stable amide. nih.gov

For an oxaziridine like this compound, the rearrangement would yield N-ethyl-4-nitrobenzamide. The regioselectivity of the migration (i.e., which group on the carbon migrates) can be influenced by stereoelectronic effects, where the group positioned anti-periplanar to the nitrogen lone pair in the radical intermediate is predisposed to migrate. wikipedia.org

[3+2] Cycloadditions for Heterocycle Formation

Oxaziridines can act as three-atom components in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, and arynes, to form five-membered heterocyclic rings. mdpi.comnih.gov This reactivity provides a powerful method for constructing complex heterocyclic scaffolds. Depending on the reaction conditions and the specific oxaziridine structure, the cycloaddition can proceed through different pathways involving the cleavage of either the C-O or the N-O bond of the oxaziridine ring.

When reacting with alkenes or alkynes, N-alkyl-3-aryloxaziridines can undergo a formal [3+2] cycloaddition to produce isoxazolidines. mdpi.com This transformation is believed to proceed via the thermal or photochemical rearrangement of the oxaziridine to a nitrone intermediate, which then acts as the 1,3-dipole in the cycloaddition. However, direct cycloaddition pathways involving C-O bond cleavage have also been reported, particularly with highly reactive dipolarophiles like arynes, leading to dihydrobenzisoxazoles. nih.gov The specific pathway and the regioselectivity of the addition are influenced by both steric and electronic factors of the reactants. Visible-light photoredox catalysis has also been employed to facilitate these cycloadditions under mild conditions. mdpi.com

Mechanistic Investigations and Computational Studies

Mechanistic Elucidation of Oxygen Transfer Processes

The primary utility of oxaziridines like 2-Ethyl-3-(4-nitrophenyl)oxaziridine lies in their capacity to act as electrophilic oxygen transfer agents. The mechanism of this transfer is a subject of detailed investigation, focusing on the transition state, substituent effects, and reaction kinetics.

The substituents on the oxaziridine (B8769555) ring exert a profound influence on its reactivity and the preferred reaction pathway. For this compound, two key groups dictate its behavior: the C3-aryl substituent (4-nitrophenyl) and the N2-alkyl substituent (ethyl).

The presence of a strong electron-withdrawing group, such as the 4-nitrophenyl group at the C3 position, significantly enhances the oxaziridine's reactivity as an oxygen transfer agent. This is a direct consequence of the transition state structure; the electron-withdrawing nitro group helps to stabilize the partial negative charge that develops on the nitrogen atom as the N-O bond cleaves. mdpi.com This stabilization lowers the activation energy of the reaction, making the compound a more potent oxidant compared to analogues with electron-donating or neutral substituents on the aryl ring.

The N-substituent, in this case, an ethyl group, also plays a crucial role. While N-sulfonyl or N-acyl groups are known to be powerful activators for oxygen transfer, N-alkyl groups render the oxaziridine less reactive. However, they generally direct the regioselectivity toward oxygen transfer rather than nitrogen transfer, a pathway that becomes competitive with smaller N-substituents (like N-H). figshare.com In some cases, the reactivity of N-alkyloxaziridines can be significantly enhanced by the addition of Lewis acids, which coordinate to the oxaziridine and activate it for oxygen transfer. figshare.com

The kinetics of oxygen transfer from 3-aryloxaziridines are highly sensitive to the electronic properties of the substituents on the aryl ring. While specific rate constants for this compound are not extensively documented in readily available literature, the principles of kinetic analysis for this class of compounds are well-established through studies of related systems.

A common method to quantify the effect of substituents on reaction rates is the Hammett equation:

log(k/k₀) = σρ

Here, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted (phenyl) reactant, σ is the substituent constant (which is positive for electron-withdrawing groups like -NO₂), and ρ (rho) is the reaction constant.

For oxygen transfer reactions from 3-aryloxaziridines, a positive ρ value is typically observed. wikipedia.org This indicates that the reaction is accelerated by electron-withdrawing substituents, which is consistent with a transition state where negative charge builds up and is stabilized by these groups. wikipedia.org The magnitude of ρ provides insight into the extent of charge development in the transition state. Therefore, it is expected that this compound would exhibit a significantly higher rate of oxygen transfer compared to 2-Ethyl-3-phenyloxaziridine due to the large positive σ value of the para-nitro group.

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools for understanding the structure, energy, and electronic properties that govern the reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. The B3LYP functional, often paired with basis sets like 6-311G, is a common choice for optimizing the molecular structure and calculating the total electronic energy of organic compounds, including oxaziridines.

These calculations can provide precise data on the bond lengths and angles of the strained three-membered ring. The inherent strain in the oxaziridine ring, a key factor in its reactivity, is reflected in these geometric parameters. DFT calculations allow for a quantitative assessment of how substituents, such as the ethyl and 4-nitrophenyl groups, affect the geometry of the core ring structure.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N-O Bond Length | 1.45 - 1.52 |

| C-O Bond Length | 1.40 - 1.46 |

| C-N Bond Length | 1.44 - 1.49 |

| C-N-O Bond Angle | ~60 |

This interactive table presents typical geometric parameters for an oxaziridine ring, as predicted by DFT calculations. The values reflect the strained nature of the three-membered heterocycle.

To visualize and predict chemical reactivity, two key computational tools are employed: Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. rsc.org Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, the MEP map would show a region of high negative potential around the oxygen atom, confirming its role as the site of nucleophilic attack during oxygen transfer. Conversely, positive potential would be located on the hydrogen atoms and in the vicinity of the strongly electron-withdrawing nitro group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. For an electrophilic oxygen transfer agent like an oxaziridine, the energy of the LUMO is particularly important.

The presence of the 4-nitrophenyl group has a pronounced effect on the molecule's frontier orbitals. This electron-withdrawing group significantly lowers the energy of the LUMO, which is expected to have significant character on the N-O antibonding orbital. A lower LUMO energy makes the molecule a better electron acceptor (a stronger electrophile), thus facilitating the reaction with the HOMO of a nucleophile. The energy gap between the HOMO and LUMO is also an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Significantly lowered by the -NO₂ group |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relatively small, indicating high reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low value, characteristic of a reactive "soft" molecule |

| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | High value, quantifying its strong electrophilic nature |

This interactive table summarizes the key electronic properties derived from Frontier Molecular Orbital analysis and their implications for the reactivity of the title compound.

Investigation of Isomeric Stability and Conformation

The stereochemical integrity of the oxaziridine ring, particularly the nitrogen atom, is a key feature of this compound. Due to a significant energy barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol, N-alkyloxaziridines like this compound can exist as configurationally stable isomers at room temperature. wikipedia.org This allows for the existence of distinct stereoisomers, primarily cis and trans isomers, arising from the relative orientation of the substituents on the oxaziridine ring.

The primary isomers of this compound are the (E) and (Z) diastereomers, also referred to as trans and cis, respectively. The trans isomer, with the bulkier ethyl and 4-nitrophenyl groups on opposite sides of the oxaziridine ring, is generally expected to be the thermodynamically more stable form due to minimized steric hindrance. The cis isomer, where these groups are on the same side, would experience greater steric repulsion, leading to higher potential energy.

Table 1: Predicted Relative Stability of this compound Isomers

| Isomer | Relative Orientation of Substituents | Predicted Relative Stability | Key Steric Interaction |

| trans-(E) | Ethyl and 4-nitrophenyl groups on opposite sides | More Stable | Minimized steric repulsion |

| cis-(Z) | Ethyl and 4-nitrophenyl groups on the same side | Less Stable | Increased steric repulsion between ethyl and 4-nitrophenyl groups |

Note: The data in this table is predictive and based on general principles of oxaziridine stereochemistry.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)

In the absence of experimental spectroscopic data for this compound, computational methods such as Density Functional Theory (DFT) provide a powerful tool for predicting its spectroscopic properties. These theoretical calculations can offer valuable insights into the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in the potential identification and characterization of the compound.

Predicted ¹H and ¹³C NMR Spectra:

Theoretical calculations can predict the chemical shifts (δ) for the hydrogen and carbon atoms in the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the protons of the 4-nitrophenyl group (typically appearing as two doublets in the aromatic region). The proton attached to the oxaziridine ring carbon would likely appear as a singlet.

Similarly, the predicted ¹³C NMR spectrum would provide the chemical shifts for each carbon atom. The carbon atom of the oxaziridine ring is expected to resonate at a characteristic downfield position. The carbons of the ethyl group and the 4-nitrophenyl group, including the carbon bearing the nitro group, would also have distinct and predictable chemical shifts.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for trans-2-Ethyl-3-(4-nitrophenyl)oxaziridine

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| Oxaziridine-CH | ~ 4.5 - 5.5 | Oxaziridine-C | ~ 70 - 80 |

| N-CH₂-CH₃ | ~ 2.5 - 3.5 (quartet) | N-CH₂-CH₃ | ~ 45 - 55 |

| N-CH₂-CH₃ | ~ 1.0 - 1.5 (triplet) | N-CH₂-CH₃ | ~ 10 - 15 |

| Aromatic-H | ~ 7.5 - 8.5 (multiplets) | Aromatic-C | ~ 120 - 150 |

| Aromatic-C-NO₂ | ~ 145 - 155 |

Disclaimer: These are hypothetical values based on computational predictions for similar structures and are intended for illustrative purposes.

Predicted IR Spectrum:

Computational methods can also calculate the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. For this compound, the predicted IR spectrum would exhibit characteristic bands for the functional groups present. Key predicted vibrational frequencies would include:

N-O and C-N stretching vibrations of the oxaziridine ring.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group , which are typically strong and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H stretching vibrations of the aromatic ring and the ethyl group.

C=C stretching vibrations of the aromatic ring.

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~ 1520 - 1560 |

| NO₂ Symmetric Stretch | ~ 1340 - 1360 |

| C-N Stretch (Ring) | ~ 850 - 950 |

| N-O Stretch (Ring) | ~ 750 - 850 |

| Aromatic C-H Stretch | ~ 3000 - 3100 |

| Aliphatic C-H Stretch | ~ 2850 - 3000 |

| Aromatic C=C Stretch | ~ 1450 - 1600 |

Disclaimer: These are hypothetical values based on computational predictions for similar structures and are intended for illustrative purposes.

These computational predictions, while not a substitute for experimental data, provide a valuable framework for the spectroscopic analysis of this compound.

Stereochemical Aspects and Chiral Induction in Reactions of 2 Ethyl 3 4 Nitrophenyl Oxaziridine Analogs

Strategies for Asymmetric Induction

Asymmetric induction in reactions utilizing oxaziridine (B8769555) analogs can be broadly categorized into two main approaches: the use of chiral auxiliaries attached to the substrate and the employment of chiral catalysts to create a stereoselective reaction environment.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied in conjunction with oxaziridine-mediated oxidations.

A prominent example is the use of Evans' chiral oxazolidinones. wikipedia.org When enolates derived from substrates bearing these auxiliaries are oxidized with N-sulfonyloxaziridines, high levels of diastereoselectivity are achieved. wikipedia.org For instance, the α-hydroxylation of enolates derived from chiral oxazolidinone imides using 2-(phenylsulfonyl)-3-phenyloxaziridine proceeds with exceptional diastereoselectivity, often exceeding 99:1 dr. uwindsor.ca Similarly, chiral auxiliaries like SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine) have been shown to provide high chiral induction in the α-hydroxylation of enolates. wikipedia.org

Substrate control is another strategy where the inherent chirality of the substrate molecule dictates the stereochemical outcome of the reaction. The steric and electronic properties of the substrate can create a facial bias, leading to the preferential formation of one stereoisomer over another. The principle is that the oxidant, in this case, the oxaziridine, will approach the substrate from the sterically less hindered face, resulting in a predictable stereochemical outcome. uwindsor.ca

Table 1: Diastereoselective α-Hydroxylation of Chiral Enolates with N-Sulfonyloxaziridines

| Chiral Auxiliary | Substrate | Oxaziridine | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinone | Propanoyl Imide | 2-(Phenylsulfonyl)-3-phenyloxaziridine | >99:1 | uwindsor.ca |

| SAMP | Cyclohexanone Hydrazone | (Camphorsulfonyl)oxaziridine | 96:4 | wikipedia.org |

The use of chiral catalysts represents a more elegant and atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com In the context of oxaziridine chemistry, various chiral catalytic systems have been developed to achieve enantioselective oxidations.

Chiral titanium complexes have been employed as catalysts for the enantioselective α-hydroxylation of β-keto esters. nih.gov For example, a complex of titanium(IV) isopropoxide and a chiral TADDOL ligand can catalyze the hydroxylation of β-keto esters with N-sulfonyloxaziridines, achieving enantiomeric excesses (ee) of up to 94%. nih.gov The proposed mechanism involves the formation of a chiral titanium enolate, which then reacts with the oxaziridine in a stereocontrolled manner. nih.gov

Chiral iminium salts have also been utilized to catalyze asymmetric epoxidation reactions with oxaziridines. msu.edu These catalysts generate a chiral environment that directs the approach of the oxaziridine to one face of the alkene, leading to the formation of an enantioenriched epoxide. Furthermore, chiral Rh(II) catalysts have been developed for enantioselective [2+1]-cycloaddition reactions. ed.ac.uk

More recently, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral aminobenzamide catalysts have been shown to be effective in the asymmetric α-hydroxylation of α,α-disubstituted aldehydes with oxaziridines, producing α-hydroxy aldehydes with high enantioselectivities. mdpi.com The stereoselectivity in these reactions is often dependent on the E/Z ratio of the key enamine intermediates. mdpi.com

Table 2: Enantioselective Reactions with Oxaziridines Catalyzed by Chiral Catalysts

| Catalyst Type | Reaction | Substrate | Oxaziridine | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Titanium(IV) TADDOLate | α-Hydroxylation | β-Keto Ester | N-Sulfonyloxaziridine | up to 94% | nih.gov |

| Chiral Aminobenzamide | α-Hydroxylation | α,α-Disubstituted Aldehyde | N-Alkyloxaziridine | up to 99% | mdpi.com |

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) in Product Formation

The success of an asymmetric reaction is quantified by the enantiomeric excess (ee) or the diastereomeric ratio (dr) of the product. The ee is a measure of the purity of an enantiomer in a mixture, while the dr indicates the ratio of diastereomers formed in a reaction. High values for ee and dr are desirable as they indicate a high degree of stereoselectivity.

In the asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine, high enantiomeric excesses have been achieved. organic-chemistry.org For trisubstituted enolates, ee values in the range of 60-95% are commonly observed. organic-chemistry.org The diastereoselectivity in the hydroxylation of N-tert-butanesulfinyl imines with 2-(phenylsulfonyl)-3-phenyloxaziridine has been reported to be as high as 98:2 dr.

The choice of reaction conditions, including the solvent and the presence of additives, can significantly influence the ee and dr. For example, in the oxidation of ketone enolates, the use of sodium enolates generally leads to higher enantioselectivities compared to lithium or zinc enolates. organic-chemistry.org

Table 3: Examples of High ee and dr in Oxaziridine-Mediated Reactions

| Reaction | Substrate | Oxaziridine Analog | Stereoselectivity | Reference |

|---|---|---|---|---|

| α-Hydroxylation | Trisubstituted Ketone Enolate | (Camphorsulfonyl)oxaziridine | up to 95% ee | organic-chemistry.org |

| Sulfoxidation | Sulfide (B99878) | Chiral Oxaziridinium Salt | >99% ee | mdpi.com |

Determination of Absolute Configuration

Determining the absolute configuration of the newly formed stereocenter(s) is crucial for understanding the stereochemical course of the reaction and for the application of the chiral products. Several methods are commonly employed for this purpose.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.comresearchgate.netnih.gov If a crystalline derivative of the product can be obtained, XRD analysis can provide unambiguous proof of its stereochemistry. nih.gov The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents, is another powerful technique. The Mosher ester analysis is a widely used NMR method for determining the absolute configuration of secondary alcohols, which are common products of oxaziridine-mediated hydroxylations. nih.govstackexchange.comspringernature.comresearchgate.netmdpi.com This method involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.comresearchgate.net By comparing the ¹H NMR chemical shifts of the two diastereomers, the absolute configuration of the alcohol can be deduced. stackexchange.commdpi.com A simplified version of this method has been developed for α-hydroxy ketones, requiring only one enantiomer of the MTPA reagent. researchgate.net

Correlation between Oxaziridine Structure and Stereochemical Outcome

The structure of the oxaziridine reagent itself plays a significant role in determining the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the oxaziridine ring influence the trajectory of the oxygen atom transfer to the substrate. mdpi.comnih.govacs.orgresearchgate.net

In general, the steric bulk of the substituents on the oxaziridine dictates the preferred face of approach to the substrate. wikipedia.org For instance, in the asymmetric hydroxylation of prochiral enolates with camphorsulfonyl-oxaziridine derivatives, the reaction is believed to proceed through an open transition state where the steric bulk of the substituents on the oxaziridine determines the face of approach. wikipedia.org

The nature of the substituent on the nitrogen atom of the oxaziridine also has a profound effect on its reactivity and selectivity. Electron-withdrawing groups, such as a sulfonyl group, increase the electrophilicity of the oxygen atom, making the oxaziridine a more powerful oxidizing agent. mdpi.comnih.gov This can lead to higher reactivity and, in some cases, improved stereoselectivity.

Computational studies have been instrumental in rationalizing and predicting the stereochemical outcomes of oxaziridine reactions. nih.gov These studies have helped to elucidate the transition state geometries and the non-covalent interactions that govern stereoselectivity. The concept of a "closed" transition state, where the metal oxyanion is stabilized by chelation, has been proposed to explain the enhanced selectivity observed in some hydroxylations with the addition of coordinating groups alpha to the oxaziridine ring. wikipedia.org

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Oxaziridine (B8769555) Reactions

A primary objective in modern synthetic chemistry is the replacement of stoichiometric reagents with catalytic alternatives to improve efficiency and reduce waste. For oxaziridines, this has led to the exploration of diverse catalytic systems capable of controlling stereoselectivity, regioselectivity, and chemoselectivity. researchgate.net

Recent advancements have seen the emergence of several catalytic approaches:

Transition Metal Catalysis : Inexpensive, first-row transition metals have proven effective in catalyzing reactions with N-sulfonyl oxaziridines. For instance, novel iron(II) and copper(II) bis(oxazoline) complexes catalyze the regioselective and enantioselective oxyamination of alkenes. nih.gov This method provides access to valuable enantioenriched 1,2-amino alcohols, with the choice of metal catalyst controlling which regioisomer is formed. nih.gov Other developments include palladium(II)-catalyzed C-H ethoxycarbonylation, showcasing an unusual reactivity where the oxaziridine participates in C-C bond cleavage. mdpi.comnih.gov

Organocatalysis : Non-metal catalysts have gained prominence for their stability and operational simplicity. Chiral organocatalysts, such as iminophosphoranes, N-heterocyclic carbenes (NHCs), and cinchona alkaloids, have been successfully employed in enantioselective hydroxylations and formal [3+2] cycloaddition reactions involving oxaziridines and ketenes. mdpi.com For example, chiral guanidine (B92328) derivatives have been used to catalyze the α-hydroxylation of β-dicarbonyl compounds with excellent yields and enantioselectivities. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis represents a greener approach, utilizing light energy to drive chemical reactions. This strategy has been applied to the [3+2] cycloaddition of oxaziridines with alkynes, proceeding via a single-electron transfer (SET) mechanism to generate a nitrone intermediate in situ. This method is noted for being both green and highly atom-economical. mdpi.com

| Catalyst Type | Catalyst Example(s) | Reaction Type | Key Advantages |

|---|---|---|---|

| Transition Metal | Iron(II) / Copper(II) bis(oxazoline) complexes | Asymmetric Oxyamination of Olefins | Control over regioselectivity, use of inexpensive metals. nih.gov |

| Organocatalysis | Chiral Guanidines, N-Heterocyclic Carbenes (NHCs) | α-Hydroxylation, [3+2] Cycloaddition | Environmentally benign, stable, operationally simple. mdpi.comnih.gov |

| Photoredox Catalysis | Not specified | [3+2] Cycloaddition of Alkynes | Atom-economical, uses visible light as an energy source. mdpi.com |

Expansion of Substrate Scope and Reaction Diversity

While traditionally known as electrophilic oxygen-transfer agents for nucleophiles like enolates and sulfides, the synthetic utility of oxaziridines is rapidly expanding. mdpi.comresearchgate.net Researchers are uncovering novel reaction pathways that go beyond simple oxidation, thereby broadening the range of accessible molecular architectures.

Key areas of expansion include:

Cycloaddition Reactions : Oxaziridines have been shown to participate in formal [3+2] cycloaddition reactions with a variety of partners, including ketenes, alkenes, alkynes, and arynes. mdpi.com These reactions can proceed through different mechanisms involving either N-O or C-O bond cleavage, leading to diverse heterocyclic products like oxazolidin-4-ones and isoxazolidines. mdpi.com The specific pathway is often directed by the choice of catalyst or the substituents on the oxaziridine ring. mdpi.com

Ring Expansion and Rearrangements : The N-substituent on the oxaziridine ring can direct its reactivity toward novel transformations. For example, N-alkyl substituted oxaziridines can react with donor-acceptor cyclopropanes to yield pyrrolidine (B122466) derivatives through a [3+2] cycloaddition with an in situ-generated imine. mdpi.com Furthermore, transition metal-catalyzed radical rearrangements can convert oxaziridines into amides. mdpi.com

C-H Functionalization : A significant frontier in organic synthesis is the direct functionalization of C-H bonds. Oxaziridines have been utilized in these challenging transformations. One remarkable example is a Pd(II)-catalyzed C-H activation reaction where an oxaziridine transfers an alkoxycarbonyl group, demonstrating that these reagents can mediate reactions beyond simple oxygen or nitrogen transfer. nih.gov

| Reaction Class | Substrate(s) | Product(s) | Mechanism Highlight |

|---|---|---|---|

| [3+2] Cycloaddition | Ketenes, Alkynes, Arynes | Oxazolidinones, Isoxazolines | Can involve N-O or C-O bond cleavage. mdpi.com |

| Ring Expansion | Donor-Acceptor Cyclopropanes | Azetidines, Pyrrolidines | N-substituent on oxaziridine directs pathway. mdpi.com |

| C-H Functionalization | 2-Phenylpyridine | Alkoxycarbonylated arene | Transfer of a carbon-centered functional group. nih.gov |

| Radical Rearrangement | Oxaziridine | Amide | Transition metal-catalyzed process. mdpi.com |

Advanced Mechanistic Studies and Predictive Modeling

A deeper, quantitative understanding of reaction mechanisms is crucial for the rational design of new reagents and catalysts. The subtle interplay of steric and electronic factors in oxaziridine reactions makes them a fertile ground for advanced mechanistic investigation, increasingly supported by computational chemistry and machine learning. researchgate.netnih.gov

Mechanistic Investigations : The reactivity of an oxaziridine—whether it acts as an oxygen- or nitrogen-transfer agent—is heavily influenced by the electronic properties and size of the substituent on the nitrogen atom. mdpi.com Electron-withdrawing groups enhance oxygen transfer, while smaller N-substituents favor nitrogen transfer. mdpi.com Most atom-transfer reactions are understood to proceed through a concerted, SN2-type mechanism, which accounts for the high stereospecificity often observed. nih.govacs.org Computational tools, such as Molecular Electron Density Theory (MEDT), are being used to dissect complex reaction pathways, for instance, to determine whether a reaction proceeds through a concerted cycloaddition or a stepwise mechanism involving zwitterionic intermediates. mdpi.comnih.gov

Predictive Modeling : The trial-and-error approach to discovering and optimizing reactions is slowly being replaced by data-driven methods. Machine learning (ML) is emerging as a powerful tool for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. arxiv.org For complex transformations like C-H functionalization, where chemical intuition often fails, ML models can be trained on curated datasets to provide accurate predictions. nih.gov The success of theoretical computations in rationalizing oxaziridine reactivity suggests that these predictive models will be particularly useful in designing structurally modified oxaziridines with novel reactivity profiles or in selecting the optimal catalyst for a desired transformation. nih.govacs.org

Integration with Green Chemistry Principles and Sustainable Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net Oxaziridine-mediated synthesis offers several features that align with these principles, and future research will likely focus on enhancing its green credentials.

Catalysis and Atom Economy : The shift from stoichiometric to catalytic reactions is a cornerstone of green chemistry. As detailed in section 6.1, the development of catalytic systems for oxaziridine reactions significantly improves their environmental profile. nih.gov Furthermore, cycloaddition reactions are inherently atom-economical as all atoms from the reactants are incorporated into the product. mdpi.com

Energy Efficiency and Alternative Solvents : Sustainable synthesis methods aim to reduce energy consumption and the use of hazardous solvents. A polymer-supported version of a related compound, 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine, has been successfully used in microwave-assisted reactions. researchgate.netscispace.com Microwave heating can dramatically reduce reaction times compared to conventional methods. scispace.com Future work could explore the use of 2-Ethyl-3-(4-nitrophenyl)oxaziridine in greener solvent systems, such as deep eutectic solvents (DES), or under mechanochemical (ball-milling) conditions, which have been applied to the synthesis of other heterocyclic compounds. mdpi.com

Reduction of Hazardous Byproducts : A key advantage of oxaziridines as oxidizing agents is that their reactions often proceed without the generation of strongly acidic or basic byproducts, which are common in many traditional oxidation protocols. nih.govacs.org The primary byproduct is the corresponding imine, which can potentially be isolated and recycled back into the oxaziridine, further improving the sustainability of the process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.